molecular formula C9H19N2OPS B12545211 Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester CAS No. 141930-77-0

Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester

Cat. No.: B12545211
CAS No.: 141930-77-0
M. Wt: 234.30 g/mol
InChI Key: LVWQAPZWRQRZES-UHFFFAOYSA-N
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Description

Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester is a chemical compound that features a phosphinothioic acid core with di-1-pyrrolidinyl and O-methyl ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester typically involves the reaction of phosphinothioic acid derivatives with pyrrolidine and methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinothioic acid esters. These products can have various applications depending on their chemical properties.

Scientific Research Applications

Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphine-containing compounds.

    Biology: The compound can be used in biochemical studies to investigate the role of phosphine derivatives in biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and functional groups. The molecular targets and pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Phosphinothioic acid, di-1-pyrrolidinyl-, O-methyl ester can be compared with other similar compounds, such as:

    Phosphinothioic acid, di-1-pyrrolidinyl-, O-ethyl ester: This compound has an ethyl ester group instead of a methyl ester group, which can affect its chemical properties and reactivity.

    Phosphinothioic acid, di-1-pyrrolidinyl-, O-propyl ester: The presence of a propyl ester group can lead to differences in solubility and stability compared to the methyl ester derivative.

    Phosphinothioic acid, di-1-pyrrolidinyl-, O-butyl ester: The butyl ester group can influence the compound’s interactions with biological targets and its overall pharmacokinetic profile.

Properties

CAS No.

141930-77-0

Molecular Formula

C9H19N2OPS

Molecular Weight

234.30 g/mol

IUPAC Name

methoxy-dipyrrolidin-1-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H19N2OPS/c1-12-13(14,10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3

InChI Key

LVWQAPZWRQRZES-UHFFFAOYSA-N

Canonical SMILES

COP(=S)(N1CCCC1)N2CCCC2

Origin of Product

United States

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